3,6-Di(hydrazino)-1,2,4,5-tetrazine

Beschreibung

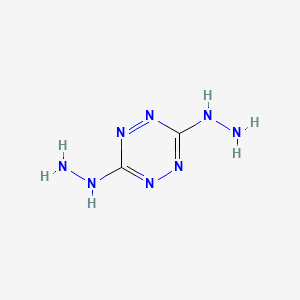

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N8/c3-5-1-7-9-2(6-4)10-8-1/h3-4H2,(H,5,7,8)(H,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZBZABIJAZRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)NN)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475137 | |

| Record name | 3,6-di(hydrazino)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5940-53-4 | |

| Record name | 3,6-di(hydrazino)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT), a nitrogen-rich heterocyclic compound, is a key precursor in the development of high-energy density materials (HEDMs). Its high nitrogen content and positive enthalpy of formation make it a valuable building block for the synthesis of advanced energetic compounds.[1] The hydrazino functional groups also provide reactive sites for further chemical modifications, enabling the creation of a diverse range of energetic salts and coordination polymers. This technical guide provides a comprehensive overview of the primary synthesis methods for DHT, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Core Synthesis Pathway

The most prevalent and well-documented method for synthesizing DHT involves a multi-step process commencing from readily available starting materials like guanidine nitrate. The central strategy revolves around the construction of the 1,2,4,5-tetrazine ring, followed by the introduction of the hydrazino groups. A key intermediate in this pathway is 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT), which is synthesized from a triaminoguanidine salt and subsequently undergoes nucleophilic substitution with hydrazine to yield the final DHT product.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key steps in the primary synthesis route of DHT.

| Step No. | Reaction | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1 | Synthesis of Triaminoguanidine Nitrate (TAGN) | Guanidine Nitrate | Hydrazine Hydrate (80%) | 1.5 - 3 h | 94 - 105 | ~95-96 | Not specified | [3][4] |

| 2 | Synthesis of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine (BDT) | Triaminoguanidine Hydrochloride | 2,4-Pentanedione | 1 h (initial), then reflux | 45, then 90 | Not specified | Not specified | [5] |

| 3 | Synthesis of this compound (DHT) | 3,6-bis(dimethyl pyrazole)-1,2,4,5-tetrazine (BDT) | Hydrazine | Not specified | Room Temperature | 92 | 98.5 | [2] |

Experimental Protocols

Step 1: Synthesis of Triaminoguanidine Nitrate (TAGN) from Guanidine Nitrate

This procedure is adapted from patented industrial methods.[3][4]

Materials:

-

Guanidine Nitrate (technical grade)

-

Hydrazine Hydrate (80% solution)

-

Ethanol or 1-Propanol (solvent)

-

Nitric Acid (for pH adjustment)

Procedure:

-

In a reaction flask equipped with a stirrer and a reflux condenser, suspend 1 mole of guanidine nitrate in 200g of ethanol.

-

Heat the suspension to the desired reaction temperature (typically 80-100°C) with vigorous stirring.[6]

-

Slowly add approximately 1.5 moles of 80% hydrazine hydrate to the heated suspension.

-

Maintain the reaction mixture at the set temperature for 1.5 to 3 hours.[3] The reaction progress can be monitored by the evolution of ammonia gas.

-

After the initial reaction, add an additional 1.5 moles of hydrazine hydrate to bring the total molar ratio of hydrazine to guanidine nitrate to at least 3:1.

-

Continue heating and stirring until the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to 4.5-5.5 with nitric acid to facilitate the precipitation of TAGN.[4][6]

-

Collect the precipitated triaminoguanidine nitrate by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

Step 2: Synthesis of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine (BDT) from Triaminoguanidine Hydrochloride

This protocol is based on a published experimental procedure.[5]

Materials:

-

Triaminoguanidine Hydrochloride

-

2,4-Pentanedione (Acetylacetone)

-

Deionized Water

Procedure:

-

Dissolve 9.00 g (0.075 mol) of triaminoguanidine hydrochloride in 60 mL of deionized water in a reaction flask.

-

Maintain the solution at 45°C (318.15 K) and add 15 mL (0.15 mol) of 2,4-pentanedione dropwise with continuous stirring for 1 hour.

-

Slowly increase the temperature to 90°C (363.15 K) and reflux the mixture with stirring.

-

Upon cooling, a precipitate will form.

-

Collect the precipitate by filtration, wash with distilled water, and dry.

Step 3: Synthesis of this compound (DHT) from BDT

This final step involves the nucleophilic substitution of the pyrazolyl groups with hydrazine. An optimized procedure reports a high yield and purity.[2]

Materials:

-

3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT)

-

Hydrazine

-

Acetonitrile

Procedure:

-

In a suitable reaction vessel, dissolve BDT in acetonitrile at room temperature.

-

Add an excess of hydrazine to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

The product, DHT, will precipitate out of the solution as a solid.

-

Collect the solid by filtration.

-

Wash the collected solid with acetonitrile and dry under vacuum to obtain pure this compound.

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the core synthetic pathway for DHT and an alternative route for the synthesis of a key precursor.

Caption: Primary synthesis route of DHT from Guanidine Nitrate.

Caption: Synthesis of 3,6-Dichloro-1,2,4,5-tetrazine from DHT.

Conclusion

The synthesis of this compound is a well-established process that provides a crucial intermediate for the development of advanced energetic materials. The primary synthetic route, proceeding through a triaminoguanidine salt and a pyrazolyl-substituted tetrazine intermediate, offers a reliable and high-yielding pathway to DHT. The detailed protocols and quantitative data presented in this guide are intended to support researchers and professionals in the fields of chemistry and materials science in the successful synthesis and further application of this important compound.

References

- 1. This compound | 5940-53-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105367453A - Synthesis method of triaminoguanidinium nitrate - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. researchgate.net [researchgate.net]

- 6. US5041661A - Method of producing triaminoguanidine nitrate - Google Patents [patents.google.com]

The Crystal Structure of 3,6-Di(hydrazino)-1,2,4,5-tetrazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure and physicochemical properties of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT), a high-nitrogen content heterocyclic compound. DHT, with the molecular formula C₂H₆N₈, has garnered significant interest for its potential applications as an energetic material and as a scaffold in medicinal chemistry.[1][2] This document summarizes its structural characteristics, synthesis, and key experimental data, offering a valuable resource for researchers in materials science and drug development.

Introduction

This compound, also known as DHT, is a derivative of the 1,2,4,5-tetrazine ring, a six-membered aromatic heterocycle containing four nitrogen atoms.[1] The high nitrogen content and the presence of reactive hydrazino groups make DHT a versatile building block for the synthesis of more complex molecules, including energetic salts and coordination polymers.[1] Its planar structure and extensive hydrogen bonding network in the solid state contribute to its unique physicochemical properties.[3][4] This guide will delve into the detailed crystal structure, experimental protocols for its synthesis and characterization, and a summary of its key quantitative data.

Synthesis of this compound

The primary synthetic route to DHT involves the nucleophilic substitution of a suitable precursor, most commonly 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT).[1][2] This method is efficient and yields DHT in high purity.[5]

General Synthesis Workflow

The synthesis can be conceptualized as a two-stage process, starting from readily available materials to form the precursor BT, which is then converted to DHT.

Caption: A simplified workflow for the synthesis of DHT from guanidine hydrochloride.

Detailed Experimental Protocol: Synthesis of DHT from BT

This protocol is based on established literature procedures.[2][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) in acetonitrile.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Product Isolation: Upon completion, the solid product (DHT) precipitates out of the solution. The precipitate is collected by filtration.

-

Purification: The collected solid is washed with a suitable solvent, such as acetonitrile or ethanol, to remove any unreacted starting materials and byproducts. The purified DHT is then dried under vacuum. An optimized synthesis has reported a yield of 92% with a purity of 98.5%.[5]

Crystal Structure and Crystallographic Data

The molecular structure of DHT has been determined by single-crystal X-ray diffraction.[3] The crystal structure data is available in the Cambridge Structural Database under the deposition number 948331.[1][6]

Crystallization Protocol

Single crystals of DHT suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated solution of DHT in dimethyl sulfoxide (DMSO).[3]

-

Dissolution: Dissolve the purified DHT powder in a minimal amount of DMSO with gentle heating to achieve saturation.

-

Evaporation: Loosely cover the container with the saturated solution to allow for slow evaporation of the solvent at room temperature.

-

Crystal Formation: Over a period of several days to a week, single crystals of DHT will form.

-

Isolation: Carefully decant the remaining solvent and isolate the crystals.

Crystal Data and Structure Refinement

The crystallographic data for DHT is summarized in the table below.[3]

| Parameter | Value |

| Empirical Formula | C₂H₆N₈ |

| Formula Weight | 142.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.032(4) |

| b (Å) | 5.649(6) |

| c (Å) | 12.074(14) |

| β (°) | 99.32 |

| Volume (ų) | 271.4(5) |

| Z | 2 |

| Density (calculated) | 1.73 g/cm³ |

The DHT molecule is centrosymmetric, and the nitrogen atoms of the hydrazino groups and the tetrazine ring are nearly coplanar.[1][3] The crystal packing is characterized by an extensive three-dimensional hydrogen-bonding network, forming a herringbone-like pattern.[3][4]

Caption: Key structural features of the DHT crystal.

Physicochemical and Spectroscopic Characterization

A summary of the key physicochemical and spectroscopic data for DHT is provided below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 142.12 g/mol | [1][6] |

| Density | 1.73 g/cm³ | [1] |

| Decomposition Temperature | > 160 °C | [1] |

| Enthalpy of Formation | 124.3 kcal/mol | [1] |

| Heat of Combustion | 1787 kJ/mol | [3] |

| Explosion Point | 454 K | [3] |

Spectroscopic Data

The structure of DHT is further confirmed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of DHT shows characteristic absorption bands corresponding to N-H stretching, N-N stretching, and C-N stretching vibrations of the tetrazine ring and hydrazino groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure, although solubility can be a limiting factor.

-

Mass Spectrometry (MS): The electron-impact mass spectrum of DHT shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (~142 g/mol ), confirming its elemental composition.[1]

Applications and Future Directions

Due to its high nitrogen content and positive enthalpy of formation, DHT is considered a high-energy density material (HEDM).[1][2] Its energetic properties, including a detonation velocity of 9.27 km/s and a detonation pressure of 36.02 GPa, are superior to those of TNT and HMX.[3] The hydrazino groups also serve as reactive sites for further functionalization, enabling the synthesis of a variety of derivatives with tailored properties for applications in energetic materials and coordination chemistry.[1]

In the context of drug development, the tetrazine core is a valuable pharmacophore. The bioorthogonal reactivity of tetrazines with strained alkenes and alkynes (inverse-electron-demand Diels-Alder cycloaddition) has made them powerful tools for in vivo imaging and drug delivery. While DHT itself may not be a drug candidate, its derivatives could be explored for such applications.

Conclusion

This compound is a fundamentally important high-nitrogen heterocyclic compound with a well-characterized crystal structure and intriguing physicochemical properties. This technical guide has provided a comprehensive overview of its synthesis, crystallographic data, and key characteristics. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers working with DHT and related compounds in the fields of materials science and medicinal chemistry. Further research into the derivatization of DHT could unlock new applications in energetic materials and bioorthogonal chemistry.

References

- 1. This compound | 5940-53-4 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structure and theoretical studies of 3, 6-dihydrazino-1, 2, 4, 5-tetrazine - Beijing Institute of Technology [pure.bit.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C2H6N8 | CID 11982751 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Di(hydrazino)-1,2,4,5-tetrazine, commonly known as DHT, is a nitrogen-rich energetic material with significant potential in various applications. A thorough understanding of its thermal decomposition behavior is paramount for its safe handling, storage, and utilization. This technical guide provides a comprehensive overview of the thermal decomposition of DHT, consolidating quantitative data from thermal analysis, detailing experimental protocols, and visualizing the proposed decomposition pathways.

Introduction

This compound (DHT) is a heterocyclic compound characterized by a central tetrazine ring substituted with two hydrazino groups. Its high nitrogen content and positive enthalpy of formation contribute to its energetic nature, making it a subject of interest in the field of energetic materials. The thermal decomposition of DHT is a highly exothermic process that liberates a significant volume of gaseous products, primarily nitrogen.[1] This guide delves into the specifics of this decomposition process, providing valuable data and procedural insights for researchers in relevant fields.

Quantitative Thermal Decomposition Data

The thermal decomposition of DHT has been investigated using various thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data reveals a multi-stage decomposition process. The key quantitative parameters are summarized in the tables below.

Table 1: Key Thermal Properties of DHT

| Parameter | Value | Reference |

| Molecular Formula | C₂H₆N₈ | [2] |

| Molecular Weight | 142.12 g/mol | [2] |

| Explosion Point | 454 K (181 °C) | |

| Heat of Combustion | 1787 kJ/mol | |

| Critical Temperature of Thermal Explosion | 426.10 K (152.95 °C) | [3] |

Table 2: Kinetic Parameters of the Two-Stage Thermal Decomposition of DHT

| Decomposition Stage | Apparent Activation Energy (Ea) | Pre-exponential Factor (A) |

| Stage 1 | 154.8 kJ·mol⁻¹ | 10¹⁶.⁶³ s⁻¹ |

| Stage 2 | 123.4 kJ·mol⁻¹ | 10⁹.⁴⁸ s⁻¹ |

Data obtained from non-isothermal DSC measurements.[3]

Table 3: DSC Thermal Decomposition Data for DHT at Various Heating Rates

| Heating Rate (°C/min) | Stage 1 Peak Temperature (°C) | Stage 2 Peak Temperature (°C) |

| 8-20 | 164 - 173 | 285 - 299 |

This table compiles data from studies showing a two-step exothermic decomposition.[4]

Experimental Protocols

The following provides a detailed methodology for the thermal analysis of DHT, based on standard practices for energetic materials.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of thermal transitions (e.g., decomposition).

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 0.5-2.0 mg of DHT into a clean aluminum or copper crucible.

-

Crucible Sealing: Hermetically seal the crucible to contain any evolved gases during the initial stages of decomposition. For studies focusing on the later stages, a pinhole lid may be used to allow for controlled release of gaseous products.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected onset of decomposition (e.g., 30 °C).

-

Heat the sample at a constant linear heating rate (e.g., 5, 10, 15, or 20 °C/min) to a final temperature that encompasses the entire decomposition profile (e.g., 400 °C).

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature, peak temperature, and enthalpy of the exothermic decomposition events.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of a sample as a function of temperature, providing information on decomposition stages and kinetics.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of DHT into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant linear heating rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 500 °C).

-

-

Data Analysis: Record the sample mass as a function of temperature. Determine the temperature ranges and percentage of mass loss for each decomposition step.

Thermal Decomposition Pathway

The thermal decomposition of DHT is a complex process that proceeds through multiple steps. The following is a proposed pathway based on available experimental evidence.

Stage 1: Initial Decomposition

The first stage of decomposition is believed to be an intramolecular redox reaction. The electron-donating hydrazino groups reduce the electron-accepting tetrazine ring. This is followed by the elimination of molecular nitrogen, a characteristic feature of the decomposition of many nitrogen-rich compounds.[4] Electron impact studies also suggest an initial fragmentation involving the loss of N₂ from the tetrazine ring followed by the cleavage of the N-N bond.

Caption: Proposed initial stage of DHT thermal decomposition.

Stage 2: Further Fragmentation

The intermediate species formed in the first stage are unstable and undergo further decomposition at higher temperatures. This second stage involves the fragmentation of the remaining heterocyclic structure, leading to the formation of additional gaseous products and a solid residue.

Caption: Proposed second stage of DHT thermal decomposition.

Experimental Workflow Visualization

The general workflow for investigating the thermal decomposition of DHT is outlined below.

Caption: General workflow for studying DHT thermal decomposition.

Conclusion

The thermal decomposition of this compound is a complex, multi-stage process characterized by significant energy release. This guide has consolidated key quantitative data, provided detailed experimental protocols for its investigation, and presented a plausible decomposition pathway. A comprehensive understanding of these aspects is crucial for the safe and effective application of DHT in various scientific and industrial fields. Further research, particularly in elucidating the precise structures of intermediates and the composition of the final residue, will contribute to a more complete picture of its thermal behavior.

References

Spectroscopic Analysis of 3,6-Di(hydrazino)-1,2,4,5-tetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT) is a nitrogen-rich heterocyclic compound that has garnered significant interest as a high-energy density material.[1] Its unique molecular structure, featuring a tetrazine core with two hydrazino substituents, imparts it with characteristic energetic properties and reactivity. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and the development of novel applications, including in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the spectroscopic analysis of DHT, presenting available data, outlining experimental protocols, and visualizing key synthetic pathways.

Data Presentation

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while the use of various spectroscopic techniques for DHT is widely reported, specific, experimentally-derived high-resolution data for the parent compound is not always available in the literature.[2] Much of the detailed analysis comes from theoretical calculations and studies on related derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for DHT

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | Not explicitly reported | - | Protons of the hydrazino groups (-NHNH₂) |

| ¹³C | DMSO-d₆ | Not explicitly reported | - | Carbon atoms of the tetrazine ring |

| ¹⁵N | Various | Not explicitly reported | - | Nitrogen atoms of the tetrazine ring and hydrazino groups |

Note: While NMR spectroscopy is a standard technique for characterizing DHT and its derivatives, specific chemical shift values for the parent DHT are not consistently reported in the surveyed literature.[2][3][4] The characterization of various nitrogen-rich compounds derived from DHT confirms the application of these NMR techniques.[2]

Table 2: Vibrational Spectroscopy Data for DHT

| Wavenumber (cm⁻¹) | Method | Assignment |

| ~3300 - 1800 | IR | N-H stretching vibrations of the hydrazino groups |

| ~1680 - 1420 | IR | NH/NH₂ bending and stretching vibrations |

| 322 - 58 | IR/Raman | Lattice modes (translational/rotational motion of the tetrazine ring and NH₂ group) |

Note: The vibrational landscape of DHT has been investigated using both Infrared (IR) and Raman spectroscopy, often supported by Density Functional Theory (DFT) calculations.[2] A group theoretical analysis indicates 93 distinct vibrational modes, with 45 being IR-active and 48 being Raman-active.[2]

Table 3: Mass Spectrometry (MS) Data for DHT

| m/z | Ion | Fragmentation Pathway |

| 142 | [M]⁺ | Molecular ion of DHT (C₂H₆N₈) |

| 114 | [M - N₂]⁺ | Loss of a nitrogen molecule from the tetrazine ring |

| Further fragments | - | Cleavage of the remaining N-N bond and subsequent loss of hydrazino moieties |

Note: The molecular formula of DHT is C₂H₆N₈, with a molecular weight of approximately 142.12 g/mol .[5] Electron-impact mass spectrometry typically shows a molecular ion peak at m/z 142.[1] The primary fragmentation pathway involves the elimination of molecular nitrogen (N₂) from the tetrazine ring.[1]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for DHT Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 3,6-bis-substituted-1,2,4,5-tetrazines | Aqueous solution | ~458 | Varies with substitution |

Note: While specific UV-Vis data for DHT is not detailed, studies on related 3,6-bis-substituted-1,2,4,5-tetrazine-based probes show characteristic absorption in the visible region.[6] The color of these compounds is attributed to the conjugated tetrazine system.[6]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of DHT are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of DHT in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution to obtain a homogeneous solution.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

Tune and shim the probe to the specific solvent and sample.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling and a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

For ¹⁵N NMR, consider using isotopic enrichment or advanced techniques like ¹H-¹⁵N HMBC due to the low sensitivity and natural abundance of ¹⁵N.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) and Raman Spectroscopy

-

Sample Preparation:

-

FT-IR (ATR): Place a small amount of the solid DHT sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal surface.

-

FT-IR (KBr Pellet): Grind a small amount of DHT with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Raman: Place the solid DHT sample on a suitable holder for Raman analysis.

-

-

Instrument Setup:

-

FT-IR: Acquire the spectrum in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Raman: Use a laser excitation source of appropriate wavelength (e.g., 532 nm or 785 nm) and power. Set the spectral range and acquisition time to obtain a high-quality spectrum.

-

-

Data Analysis: Identify the characteristic absorption or scattering peaks and assign them to specific vibrational modes of the molecule based on literature data and theoretical calculations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the DHT sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography inlet can be used. For less volatile samples, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be more suitable.

-

Ionization: Use an appropriate ionization method. Electron ionization (EI) is common for generating fragment ions and elucidating the structure.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Fragmentation Analysis: To study the fragmentation pathways, tandem mass spectrometry (MS/MS) can be employed. This involves isolating the molecular ion and inducing its fragmentation to identify the resulting daughter ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of DHT in a suitable solvent (e.g., water, ethanol, or acetonitrile) of known concentration. The solvent should be transparent in the wavelength range of interest.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum of the solvent in a cuvette.

-

Measurement: Place the sample solution in a cuvette and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Mandatory Visualization

Synthesis Pathway of this compound

The synthesis of DHT is a key process for its availability for research and development. The following diagram illustrates a common synthetic route starting from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine.

Caption: Synthetic route to this compound (DHT).

Bioorthogonal Reaction of a Tetrazine

Tetrazines are known to participate in bioorthogonal inverse-electron-demand Diels-Alder reactions with strained alkenes. While not specific to DHT's hydrazino groups, this represents a key signaling pathway for the tetrazine core, relevant for drug development applications like targeted drug delivery.

Caption: Inverse-electron-demand Diels-Alder reaction of a tetrazine.

References

- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of polymer content in energetic materials by FT-IR – ScienceOpen [scienceopen.com]

- 6. researchgate.net [researchgate.net]

Quantum Chemical Blueprint: A Technical Guide to 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations performed on 3,6-di(hydrazino)-1,2,4,5-tetrazine (DHT), a high-energy density material. This document outlines the computational methodologies, summarizes key quantitative data, and visualizes the theoretical workflow for the comprehensive characterization of this energetic compound.

Introduction to this compound (DHT)

This compound (DHT), a nitrogen-rich heterocyclic compound, has garnered significant interest within the field of energetic materials.[1] Its high nitrogen content and positive enthalpy of formation are key contributors to its energetic nature.[1] The hydrazino groups attached to the tetrazine ring serve as reactive sites, enabling the synthesis of a diverse range of more complex and potent energetic materials, such as energetic salts and coordination polymers.[1]

Theoretical studies, particularly quantum chemical calculations, are instrumental in understanding the structure, stability, and performance of DHT at a molecular level. These computational approaches provide valuable insights that complement experimental findings and guide the design of new energetic materials.

Computational Methodology

The theoretical investigation of DHT typically employs Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Software and Theoretical Level

A common computational approach involves the use of the Gaussian suite of programs. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for these calculations.[2] The choice of basis set is crucial for obtaining accurate results, with Pople-style basis sets such as 6-311G* and 6-311++G** being commonly employed.[2][3] The latter includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (*) on heavy and hydrogen atoms to account for the non-spherical nature of electron density in molecules.

Molecular Geometry Optimization and Vibrational Analysis

The first step in the computational workflow is the full optimization of the molecular geometry of DHT without any symmetry constraints. This process locates the minimum energy structure on the potential energy surface. Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain theoretical infrared (IR) and Raman spectra.[1] A group theoretical analysis of the optical modes in DHT reveals the presence of 93 distinct vibrations.[1]

Electronic Structure and Bonding Analysis

To gain a deeper understanding of the electronic characteristics and bonding within DHT, Natural Bond Orbital (NBO) analysis is performed.[2] NBO analysis provides a localized picture of the chemical bonds and lone pairs, offering insights into intramolecular and intermolecular interactions, such as hydrogen bonding.

Thermochemical and Detonation Properties Calculation

The standard heat of formation (HOF) is a critical parameter for energetic materials. It can be calculated computationally using methods like the atomization energy method.[2] Detonation properties, including detonation velocity (D) and detonation pressure (P), can also be estimated from the calculated HOF and density.

The following diagram illustrates the typical computational workflow for the quantum chemical analysis of DHT.

Computational workflow for DHT analysis.

Key Quantitative Data

The following tables summarize the key quantitative data obtained from both experimental and computational studies of DHT.

Crystal and Molecular Structure

| Parameter | Experimental Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P21c | [2] |

| a (nm) | 0.4032(4) | [2] |

| b (nm) | 0.5649(6) | [2] |

| c (nm) | 1.2074(14) | [2] |

| β (°) | 99.32 | [2] |

| Z | 2 | [2] |

| V (nm3) | 0.2714(5) | [2] |

Thermochemical and Detonation Properties

| Property | Calculated Value | Method | Reference |

| Standard Heat of Formation (kJ/mol) | 1075 | Atomization Energy Method (B3LYP/6-311G*) | [2] |

| Detonation Velocity (D) (km/s) | 9.27 | - | [2] |

| Detonation Pressure (P) (GPa) | 36.02 | - | [2] |

| Detonation Velocity (D) (km/s) | 7.62 | Dispersion-corrected DFT | [4][5][6] |

| Detonation Pressure (P) (GPa) | 25.19 | Dispersion-corrected DFT | [4][5][6] |

| Property | Experimental Value | Reference |

| Heat of Combustion (kJ/mol) | 1787 | [2] |

| Explosion Point (K) | 454 | [2] |

Note: Discrepancies in calculated detonation properties can arise from different computational methods and parameters used.

Intermolecular Interactions

Hydrogen bonding plays a crucial role in the properties of DHT, influencing its crystal packing, density, and stability.[4][7] The molecule forms a three-dimensional herringbone-like pattern in the solid state due to extensive hydrogen bonds.[2] Computational studies have shown that the intermolecular interactions in DHT crystals lead to more compact and stable structures.[4] The strengthening of hydrogen bonding under pressure has also been investigated using dispersion-corrected DFT.[4][5]

The logical relationship between the molecular features of DHT and its energetic properties is depicted in the diagram below.

Properties relationship of DHT.

Experimental Protocols

Synthesis of this compound (DHT)

DHT is typically synthesized via a nucleophilic substitution reaction.[1] A common precursor, 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, is reacted with hydrazine to yield DHT with high efficiency.[1] An optimized synthesis method involves the reaction of 3,6-bis(dimethyl pyrazole)-1,2,4,5-tetrazine (BDT) as the raw material with hydrazine base, achieving a yield of 92% and a purity of 98.5%.[8]

Single Crystal Growth

Single crystals of DHT suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated solution of DHT in dimethyl sulfoxide (DMSO).[2]

Characterization

-

X-ray Single Crystal Diffraction: The molecular structure and crystal packing of DHT are determined using an X-ray single crystal diffractometer.[2]

-

Infrared (IR) and Raman Spectroscopy: These techniques provide insights into the molecular vibrations and bonding within DHT.[1]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. The molecular ion peak for DHT is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 142 g/mol .[1]

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the fundamental properties of this compound. The combination of DFT calculations with experimental data offers a comprehensive picture of its structure, stability, and energetic performance. This in-depth knowledge is invaluable for the rational design and development of new, high-performance energetic materials with tailored properties. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field.

References

- 1. This compound | 5940-53-4 | Benchchem [benchchem.com]

- 2. Crystal structure and theoretical studies of 3, 6-dihydrazino-1, 2, 4, 5-tetrazine - Beijing Institute of Technology [pure.bit.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. High-Pressure Studies of Hydrogen-Bonded Energetic Material 3,6-Dihydrazino-s-tetrazine Using DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Di(hydrazino)-1,2,4,5-tetrazine, commonly referred to as DHT, is a nitrogen-rich heterocyclic compound of significant interest in the fields of energetic materials and bioorthogonal chemistry. Its high nitrogen content and positive enthalpy of formation classify it as a high-energy-density material (HEDM).[1] Beyond this, the electrophilic tetrazine core and reactive hydrazino side chains make DHT a versatile precursor for the synthesis of advanced functional molecules. This guide provides a comprehensive overview of the physical and chemical properties of DHT, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly as a scaffold for developing bioorthogonal tools relevant to drug discovery and development.

Core Physical and Chemical Properties

This compound is a symmetric molecule built upon a 1,2,4,5-tetrazine ring. The key physicochemical and structural data for DHT are summarized in the tables below.

General and Physicochemical Properties

The general and physicochemical properties of DHT are presented in Table 1. While the appearance of DHT is not consistently reported in the literature, related tetrazine compounds are typically red to orange crystalline solids. Its solubility in common organic solvents is not extensively documented.

Table 1: General and Physicochemical Properties of DHT

| Property | Value | Reference(s) |

| IUPAC Name | (6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine | [2] |

| CAS Number | 5940-53-4 | [2][3] |

| Molecular Formula | C₂H₆N₈ | [2] |

| Molecular Weight | 142.12 g/mol | [2][3] |

| Density | 1.73 g/cm³ (Experimental) 1.74 g/cm³ (Calculated from crystal data) | [1][4] |

| Decomposition Temp. | >160 °C | [1] |

| Explosion Point | 454 K (181 °C) | [4] |

Spectral and Crystallographic Data

Table 2: Spectral Data for DHT and Related Structures

| Parameter | Description | Reference(s) |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z ≈ 142. Primary fragmentation involves the loss of N₂ from the tetrazine ring. | [3] |

| Infrared (IR) | Characteristic peaks for derivatives include: • ~3200-3220 cm⁻¹ (N-H stretch) • ~1045-1048 cm⁻¹ (Tetrazine ring vibration) | |

| ¹³C NMR | The carbon atoms of the tetrazine ring in DHT derivatives typically show a resonance around δ 159.8 ppm. |

The crystal structure of DHT has been determined by X-ray diffraction, revealing a planar, centrosymmetric molecule.[4] The crystal packing is dominated by an extensive network of hydrogen bonds, resulting in a three-dimensional herringbone-like pattern.[4]

Table 3: Crystallographic Data for DHT

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| Unit Cell Parameters | a = 4.032 Å b = 5.649 Å c = 12.074 Å β = 99.32° | [4] |

| Volume (V) | 271.4 ų | [4] |

| Molecules per Unit Cell (Z) | 2 | [4] |

Energetic Properties

DHT is notable for its high energy content, which stems from its high nitrogen content (78.8%) and large positive enthalpy of formation. These properties make it a subject of research in the field of energetic materials. There are some discrepancies in the literature regarding the precise values for its enthalpy, which may arise from different experimental or computational methods.

Table 4: Energetic Properties of DHT

| Property | Value | Reference(s) |

| Standard Heat of Formation (ΔHf°) | +1075 kJ/mol (calculated) +124.3 kcal/mol (+520.1 kJ/mol) | [1][4] |

| Heat of Combustion (ΔHc°) | -1787 kJ/mol -517.3 kcal/mol (-2164.4 kJ/mol) | [1][4] |

| Detonation Velocity (D) | 9.27 km/s (calculated) | [4] |

| Detonation Pressure (P) | 36.02 GPa (calculated) | [4] |

Experimental Protocols

The most efficient and widely cited method for synthesizing DHT is through the nucleophilic displacement of a suitable leaving group from a 3,6-disubstituted-1,2,4,5-tetrazine precursor. The precursor of choice is typically 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT), which can be prepared from readily available starting materials.[1][5]

Synthesis of this compound (DHT)

This protocol describes the synthesis of DHT via hydrazinolysis of BT. The workflow is depicted in the diagram below.

Caption: Synthesis Workflow for DHT.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) in acetonitrile.

-

Addition of Hydrazine: To the stirred suspension, add an excess of hydrazine hydrate (e.g., 4-5 equivalents). The reaction is typically conducted at room temperature.

-

Reaction and Precipitation: Stir the mixture vigorously. The reaction proceeds with the gradual dissolution of the starting material and the simultaneous precipitation of the DHT product. The reaction can be monitored by TLC and is often complete within 1-2 hours.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Purification: Wash the collected solid sequentially with cold acetonitrile and diethyl ether to remove unreacted starting materials and soluble byproducts.

-

Drying: Dry the resulting solid under vacuum to yield DHT. Optimized procedures report yields as high as 92%.[5]

Characterization Methods

-

Nuclear Magnetic Resonance (NMR): Samples for ¹H and ¹³C NMR spectroscopy should be prepared in a suitable deuterated solvent, such as DMSO-d₆.

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using KBr pellets or as a mull to identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) can be used to confirm the molecular weight of the synthesized DHT.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperature and thermal stability of the compound.

Applications in Research and Drug Development

While DHT is a foundational energetic material, its primary relevance to drug development professionals lies in its role as a versatile chemical precursor. The hydrazino groups can be readily transformed into other functionalities, and the electron-deficient tetrazine ring is a powerful component for bioorthogonal chemistry.

Caption: DHT as a precursor molecule.

Precursor for Bioorthogonal Tetrazines

The most significant application related to the life sciences is the use of the tetrazine core in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This is a form of "click chemistry" that is exceptionally fast and specific, allowing for the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.

The hydrazino groups of DHT can be chemically modified to install linkers, fluorophores, or other reporter tags. These functionalized tetrazines can then be used to label biomolecules that have been tagged with a strained alkene dienophile, such as a trans-cyclooctene (TCO).

Caption: The IEDDA bioorthogonal reaction.

This technology is pivotal for:

-

In Vivo Imaging: Attaching imaging agents (e.g., PET isotopes, fluorophores) to antibodies or other targeting vectors for diagnostics.

-

Drug Delivery: Constructing antibody-drug conjugates (ADCs) or other targeted therapeutic delivery systems.

-

Fundamental Research: Labeling and tracking proteins, glycans, or other biomolecules in living cells to study their function and dynamics.

Safety and Handling

As a high-energy-density material, this compound should be handled with appropriate care. It is a potentially explosive solid that is sensitive to heat, shock, and friction. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood, and the material should be stored away from heat sources and oxidizing agents.

Conclusion

This compound is a compound with a dual identity. It is a potent energetic material and, more importantly for the biomedical field, a highly valuable and versatile precursor. Its stable, nitrogen-rich core and reactive hydrazino groups provide a robust platform for synthesizing a new generation of functionalized tetrazines. These derivatives are at the forefront of bioorthogonal chemistry, enabling researchers and drug developers to label, image, and target molecules with unprecedented precision and efficiency in complex biological systems. A thorough understanding of its fundamental properties and synthesis is the first step toward harnessing its full potential in creating the next wave of advanced diagnostics and therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C2H6N8 | CID 11982751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5940-53-4 | Benchchem [benchchem.com]

- 4. Crystal structure and theoretical studies of 3, 6-dihydrazino-1, 2, 4, 5-tetrazine - Beijing Institute of Technology [pure.bit.edu.cn]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3,6-Dihydrazino-1,2,4,5-tetrazine from Guanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), a high-nitrogen energetic compound, commencing from the readily available starting material, guanidine hydrochloride. The synthesis is a multi-step process involving the formation of key intermediates. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of 3,6-dihydrazino-1,2,4,5-tetrazine from guanidine hydrochloride is not a direct conversion but proceeds through a series of intermediates. The most common and well-documented route involves the initial formation of 1,2,3-triaminoguanidine hydrochloride, which then undergoes condensation and oxidation to form a stable tetrazine precursor, 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT). Subsequent hydrazinolysis of BT yields the final product, DHT.[1][2]

Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the synthesis of DHT from guanidine hydrochloride.

Synthesis of 1,2,3-Triaminoguanidine Hydrochloride

This initial step involves the reaction of guanidine hydrochloride with hydrazine hydrate.

Protocol:

-

Dissolve guanidine hydrochloride (19.1 g, 0.20 mol) in 100 mL of 1,4-dioxane.[3]

-

Add 3.4 equivalents of hydrazine hydrate to the solution.[3]

-

The reaction mixture is then processed to isolate the 1,2,3-triaminoguanidine hydrochloride.

Note: An alternative method involves reacting guanidine hydrochloride with hydrazine hydrate in a water-toluene mixture at 50-110°C for 5-10 hours. The pH is then adjusted to less than 3 with hydrochloric acid.[4]

Synthesis of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine

This step involves the condensation of 1,2,3-triaminoguanidine hydrochloride with 2,4-pentanedione.

Protocol:

-

Dissolve 7.03 g (0.05 mol) of 1,2,3-triaminoguanidine hydrochloride in 50 mL of water.[3]

-

Add 2,4-pentanedione (10.26 mL, 0.1 mol) dropwise to the solution at room temperature.[3]

-

The resulting mixture is stirred to allow for the condensation reaction to complete, forming the dihydrotetrazine intermediate.

Synthesis of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (BT)

The dihydrotetrazine intermediate is oxidized to the more stable aromatic tetrazine, BT.

Protocol:

-

Prepare a solution of sodium nitrite (26.2 g) in 588 mL of water and add 60 mL of dichloromethane.[3]

-

Cool the solution to 0°C.[3]

-

Add the dihydrotetrazine intermediate from the previous step (37 g, 0.136 mol) and acetic acid (18.67 mL, 0.326 mol).[3]

-

The reaction mixture is stirred at 0°C to facilitate the oxidation.

-

The product, 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (BT), is then isolated.

Synthesis of 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT)

The final step is the hydrazinolysis of BT to yield DHT.

Protocol:

-

Dissolve 23.8 g (0.09 mol) of BT in 150 mL of acetonitrile.[3]

-

Add hydrazine hydrate (9.4 mL, 0.19 mol) dropwise at room temperature.[3]

-

After the addition is complete, reflux the mixture for 20 minutes.[3]

-

Cool the mixture to room temperature.[3]

-

Filter the precipitate and wash with acetonitrile to obtain 3,6-dihydrazino-1,2,4,5-tetrazine (DHT).[3] An optimized process reports a yield of 92% with a purity of 98.5%.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of DHT and its intermediates.

| Step | Reactants | Key Reaction Conditions | Reported Yield | Reference |

| 1. 1,2,3-Triaminoguanidine HCl | Guanidine hydrochloride, Hydrazine hydrate | 1,4-Dioxane or Water/Toluene, 50-110°C | High | [1][3][4] |

| 2. Dihydrotetrazine Intermediate | 1,2,3-Triaminoguanidine HCl, 2,4-Pentanedione | Water, Room temperature | - | [3] |

| 3. 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) | Dihydrotetrazine intermediate, Sodium nitrite, Acetic acid | Water/Dichloromethane, 0°C | - | [3] |

| 4. 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT) | 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT), Hydrazine hydrate | Acetonitrile, Reflux | 92% | [5] |

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of DHT.

Conclusion

The synthesis of 3,6-dihydrazino-1,2,4,5-tetrazine from guanidine hydrochloride is a well-established, multi-step process that provides access to this important high-nitrogen compound. The protocols outlined in this guide, derived from published literature, offer a clear pathway for researchers in the fields of energetic materials and medicinal chemistry. Careful control of reaction conditions at each stage is crucial for achieving high yields and purity of the final product.

References

The Molecular Architecture of the Tetrazine Ring: A Technical Guide to Structure and Planarity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazine scaffold, a six-membered aromatic ring containing four nitrogen atoms, is a cornerstone of modern chemical biology and drug development. Its unique electronic properties and predictable reactivity in bioorthogonal chemistry have propelled its use in a myriad of applications, from in vivo imaging to targeted drug delivery. A fundamental understanding of the molecular structure and planarity of the tetrazine ring is paramount for the rational design of novel tetrazine-based tools. This technical guide provides an in-depth analysis of the structural parameters of the three tetrazine isomers—1,2,3,4-tetrazine (v-tetrazine), 1,2,3,5-tetrazine (as-tetrazine), and 1,2,4,5-tetrazine (s-tetrazine)—with a focus on the well-characterized s-tetrazine. We present a comprehensive summary of quantitative structural data obtained from experimental techniques and computational modeling, detail the methodologies for these analyses, and explore the factors governing the planarity of the tetrazine ring, particularly in its substituted derivatives.

Introduction to Tetrazine Isomers

Tetrazines are heterocyclic aromatic compounds with the molecular formula C₂H₂N₄.[1][2] Three constitutional isomers exist, distinguished by the arrangement of the four nitrogen atoms within the six-membered ring.[3] These are:

-

1,2,3,4-Tetrazine (v-Tetrazine): This isomer is generally unstable and is often isolated as a fused aromatic ring system or as its more stable dioxide derivatives.[3][4]

-

1,2,3,5-Tetrazine (as-Tetrazine): Also known as asymmetric tetrazine, this isomer is the subject of ongoing synthetic and computational investigation.[5][6]

-

1,2,4,5-Tetrazine (s-Tetrazine): As the most stable and well-studied isomer, s-tetrazine is a cornerstone of bioorthogonal chemistry.[3][7] Its symmetrical structure and favorable electronic properties make it highly reactive in inverse electron-demand Diels-Alder reactions.

The structural isomers of tetrazine are depicted in the logical relationship diagram below.

Molecular Structure and Quantitative Data

The precise geometry of the tetrazine ring has been elucidated through a combination of experimental techniques, primarily X-ray crystallography and gas-phase electron diffraction, and corroborated by computational modeling.

1,2,4,5-Tetrazine (s-Tetrazine)

The parent 1,2,4,5-tetrazine is a planar molecule.[7] X-ray structural analysis has provided accurate measurements of its bond lengths and angles.

| Parameter | Bond/Angle | Experimental Value (Å or °) | Reference |

| Bond Length | C-N | 1.334 | [7] |

| N-N | 1.321 | [7] | |

| Bond Angle | C-N-N | 116 | |

| N-C-N | 127 |

Table 1: Experimental Structural Parameters for 1,2,4,5-Tetrazine.

1,2,3,4-Tetrazine (v-Tetrazine) and 1,2,3,5-Tetrazine (as-Tetrazine)

Detailed experimental structural data for the unsubstituted v-tetrazine and as-tetrazine are limited due to their inherent instability.[3][6] However, computational studies have provided insights into their geometries. It is important to note that these are predicted values and await experimental verification.

| Isomer | Parameter | Bond/Angle | Calculated Value (Å or °) |

| 1,2,3,4-Tetrazine | Bond Length | C-N | Data not readily available |

| N1-N2 | Data not readily available | ||

| N2-N3 | Data not readily available | ||

| N3-N4 | Data not readily available | ||

| Bond Angle | C-N-N | Data not readily available | |

| N-C-N | Data not readily available | ||

| N-N-N | Data not readily available | ||

| 1,2,3,5-Tetrazine | Bond Length | C4-N3 | Data from computational models |

| N3-N2 | Data from computational models | ||

| N2-N1 | Data from computational models | ||

| N1-C6 | Data from computational models | ||

| C6-N5 | Data from computational models | ||

| N5-C4 | Data from computational models | ||

| Bond Angle | Angles | Data from computational models |

Table 2: Calculated Structural Parameters for 1,2,3,4-Tetrazine and 1,2,3,5-Tetrazine. Further experimental and computational studies are required to populate this table comprehensively.

Planarity of the Tetrazine Ring

The aromatic nature of the tetrazine ring predisposes it to a planar conformation to maximize π-orbital overlap. However, the introduction of substituents can lead to deviations from planarity due to steric hindrance and electronic repulsion.

A notable example is the case of 2-pyridyl-substituted tetrazines. Computational studies have shown that repulsive interactions between the pyridyl nitrogen and the adjacent tetrazine nitrogen can lead to a non-planar conformation.[8] This distortion can have significant implications for the reactivity of the tetrazine, as it can lower the energy barrier for cycloaddition reactions.[8] In one study, a dihedral angle of 12° was calculated for a 2-pyridyl-substituted tetrazine, indicating a clear deviation from planarity.[8]

The workflow for investigating the impact of substitution on tetrazine planarity is outlined below.

Experimental and Computational Methodologies

The determination of the molecular structure of tetrazines relies on a synergistic approach combining experimental techniques with computational modeling.

X-ray Crystallography

Single-crystal X-ray crystallography is a powerful technique for obtaining precise three-dimensional structural information.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of the tetrazine derivative are grown from a supersaturated solution. Common methods include slow evaporation of the solvent, vapor diffusion, and slow cooling.[9] The choice of solvent is critical and is typically one in which the compound has moderate solubility.[2] Crystals suitable for analysis should be clear, have well-defined faces, and be approximately 0.1-0.25 mm in all dimensions.[10]

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[11] The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. The resulting electron density map is used to build an initial molecular model. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles.[11]

Gas-Phase Electron Diffraction (GED)

GED is a technique used to determine the structure of molecules in the gas phase, free from intermolecular interactions that are present in the crystalline state.[12]

Experimental Protocol:

-

Sample Introduction: The tetrazine sample is vaporized and introduced into a high-vacuum chamber as a molecular beam.[12]

-

Electron Diffraction: A high-energy beam of electrons is passed through the molecular beam, and the scattered electrons are detected on a photographic plate or a 2D detector.[12]

-

Data Analysis: The diffraction pattern, which consists of a series of concentric rings, is analyzed to obtain a radial distribution curve. This curve provides information about the internuclear distances within the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.[12]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and complementing experimental structural data.

Methodology:

-

Model Building: An initial 3D structure of the tetrazine molecule is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is an iterative process where the energy and the forces on each atom are calculated, and the atomic positions are adjusted to minimize the energy.[13] A variety of optimization algorithms, such as quasi-Newton methods, are employed.[14]

-

Basis Set and Functional Selection: The accuracy of the calculation depends on the choice of the basis set and the DFT functional. For heterocyclic systems, basis sets like 6-31G(d) or larger are commonly used in conjunction with functionals such as B3LYP or M06-2X.[1]

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

The interplay between these experimental and computational methods provides a robust and comprehensive understanding of the molecular structure of the tetrazine ring.

Conclusion

The molecular structure and planarity of the tetrazine ring are critical determinants of its chemical reactivity and utility in various applications. While 1,2,4,5-tetrazine is well-characterized as a planar aromatic system, the structural details of the less stable 1,2,3,4- and 1,2,3,5-isomers are still emerging. The introduction of substituents can induce significant deviations from planarity, a phenomenon that can be rationally exploited to fine-tune the reactivity of tetrazine-based compounds. The continued application of advanced experimental techniques and high-level computational modeling will undoubtedly provide deeper insights into the subtle structural nuances of this important class of heterocycles, paving the way for the design of next-generation tetrazine tools for science and medicine.

References

- 1. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How To [chem.rochester.edu]

- 3. Tetrazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,3,5-Tetrazine | 592-59-6 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 13. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 14. storion.ru [storion.ru]

The Thermochemistry of 3,6-Di(hydrazino)-1,2,4,5-tetrazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Di(hydrazino)-1,2,4,5-tetrazine, commonly referred to as DHT, is a nitrogen-rich heterocyclic compound that has garnered significant interest as a high-energy density material (HEDM). Its molecular structure, characterized by a tetrazine ring substituted with two hydrazino groups, results in a high positive heat of formation, a key indicator of energetic performance. This technical guide provides an in-depth overview of the heat of formation of DHT, detailing both experimental and computational methodologies for its determination. The synthesis of this key energetic compound is also described.

Thermochemical Properties of this compound

The heat of formation (ΔHf°) is a critical parameter for evaluating the energetic potential of a compound. It represents the change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions. A higher positive heat of formation generally indicates a greater energy release upon decomposition. Various experimental and computational studies have been conducted to determine the thermochemical properties of DHT. A summary of these findings is presented below.

| Property | Experimental Value | Computational Value | Unit | Source(s) |

| Enthalpy of Formation (ΔHf°) | 124.3 | - | kcal/mol | [1] |

| +536 | - | kJ/mol | [2][3] | |

| - | 1075 | kJ/mol | [4][5] | |

| - | +501.7 | kJ/mol | [2] | |

| Heat of Combustion (ΔHc°) | -517.3 | - | kcal/mol | [1] |

| 1787 | - | kJ/mol | [4][5] |

Experimental Determination of Heat of Formation: Bomb Calorimetry

The experimental determination of the heat of formation of energetic materials like DHT is typically achieved through bomb calorimetry, which measures the heat of combustion. The heat of formation can then be calculated using Hess's Law.

Experimental Protocol: Bomb Calorimetry

The following protocol outlines the general steps for determining the heat of combustion of a solid energetic material using a bomb calorimeter.

-

Sample Preparation:

-

A precise mass of the this compound sample (typically 0.5 - 1.0 g) is pressed into a pellet.

-

The pellet is placed in a crucible within the bomb calorimeter.

-

A known length of fuse wire is positioned to be in contact with the sample pellet.

-

-

Calorimeter Assembly and Operation:

-

The bomb is sealed and purged with oxygen to remove any nitrogen, and then charged with high-pressure oxygen (typically 25-30 atm).

-

The bomb is placed in a bucket containing a known volume of water. The entire assembly is housed in an insulating jacket to ensure adiabatic or isoperibol conditions.

-

The initial temperature of the water is recorded with high precision.

-

-

Combustion and Data Acquisition:

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the surrounding water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

-

Data Analysis and Corrections:

-

The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a standard substance with a known heat of combustion, such as benzoic acid.

-

The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

-

Corrections are applied to account for the heat released by the combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.

-

-

Calculation of Heat of Formation:

-

The standard heat of combustion at constant volume (ΔU_c°) is determined from the corrected experimental data.

-

This is then converted to the standard enthalpy of combustion at constant pressure (ΔH_c°).

-

Finally, the standard heat of formation (ΔH_f°) is calculated using the known standard heats of formation of the combustion products (CO₂, H₂O, and N₂).

-

Computational Determination of Heat of Formation: Quantum Chemical Methods

Computational chemistry provides a powerful tool for predicting the heat of formation of molecules, especially for new or hazardous materials where experimental determination may be challenging. Density Functional Theory (DFT) is a commonly employed method for such calculations.

Computational Protocol: Density Functional Theory (DFT)

-

Molecular Geometry Optimization:

-

Frequency Calculation:

-

A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Calculation of Heat of Formation: Two primary methods are used to calculate the heat of formation from the computed electronic energies:

-

Atomization Energy Method:

-

The total electronic energy of the DHT molecule is calculated.

-

The electronic energies of the constituent atoms (C, H, N) in their ground states are also calculated.

-

The atomization energy is the difference between the sum of the energies of the individual atoms and the energy of the molecule.

-

The heat of formation is then derived by combining the calculated atomization energy with the experimentally known heats of formation of the gaseous atoms.

-

-

Isodesmic Reaction Method:

-

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[6] This approach helps to cancel out systematic errors in the calculations.

-

A suitable isodesmic reaction is designed involving the target molecule (DHT) and other molecules with well-established experimental heats of formation.

-

The electronic energies of all species in the isodesmic reaction are calculated at the same level of theory.

-

The enthalpy of the reaction is calculated from the computed electronic energies.

-

The heat of formation of DHT is then determined by applying Hess's law, using the calculated enthalpy of reaction and the known experimental heats of formation of the other species in the reaction.

-

-

Synthesis of this compound

The synthesis of DHT is most commonly achieved through a nucleophilic substitution reaction. A widely used precursor is 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT).[1][7]

Synthetic Protocol

-

Reaction Setup:

-

3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) is dissolved in a suitable solvent, such as acetonitrile.

-

An excess of hydrazine hydrate is added to the solution.

-

-

Reaction Conditions:

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

Upon completion of the reaction, the product, this compound, precipitates from the solution.

-

The solid product is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials and byproducts, and then dried under vacuum.

-

Visualizations

The following diagrams illustrate key processes related to the study of this compound.

Caption: Synthesis workflow for this compound.

Caption: Logical relationship of computational methods for determining heat of formation.

References

- 1. This compound | 5940-53-4 | Benchchem [benchchem.com]

- 2. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 3. chemistry.montana.edu [chemistry.montana.edu]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. mdpi.com [mdpi.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

An In-Depth Technical Guide to 3,6-Di(hydrazino)-1,2,4,5-tetrazine (CAS Number: 5940-53-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Di(hydrazino)-1,2,4,5-tetrazine, commonly referred to as DHT, is a nitrogen-rich heterocyclic compound that has garnered significant interest primarily in the field of energetic materials. Its high nitrogen content and positive enthalpy of formation make it a potent high-energy density material (HEDM).[1] The hydrazino functional groups also serve as reactive sites for the synthesis of various derivatives, including energetic salts and coordination polymers with tailored properties. This guide provides a comprehensive overview of the technical details surrounding DHT, including its chemical and physical properties, synthesis, characterization, and energetic performance.

Physicochemical Properties

This compound is a solid material with the molecular formula C₂H₆N₈. A summary of its key computed and experimental properties is presented in the tables below.

Table 1: General and Computed Properties

| Property | Value | Source |

| CAS Number | 5940-53-4 | [1] |

| Molecular Formula | C₂H₆N₈ | [2] |

| Molecular Weight | 142.12 g/mol | [1][2] |

| IUPAC Name | (6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine | [2] |

| Monoisotopic Mass | 142.07154223 Da | [2] |

| Topological Polar Surface Area | 128 Ų | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 8 | [2] |

| Rotatable Bond Count | 2 | [2] |

Table 2: Energetic and Physical Properties

| Property | Value | Source |

| Density | 1.73 g/cm³ | [3] |

| Heat of Formation (calculated) | 1075 kJ/mol | [4] |

| Heat of Combustion | 1787 kJ/mol | [4] |

| Decomposition Temperature | > 160 °C | [3] |

| Explosion Point | 454 K | [4] |

| Detonation Velocity (calculated) | 9.27 km/s | [4] |

| Detonation Pressure (calculated) | 36.02 GPa | [4] |

Synthesis of this compound

The most prevalent and efficient method for synthesizing DHT is through a nucleophilic substitution reaction. This typically involves the displacement of leaving groups from a 3,6-disubstituted-1,2,4,5-tetrazine precursor with hydrazine. A common and effective precursor is 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT).[1][5]

Synthesis Pathway from Guanidine Hydrochloride

The synthesis of DHT can be conceptualized as a multi-step process starting from readily available reagents. The following diagram illustrates the overall synthetic workflow.

Caption: Synthesis workflow for this compound (DHT).

Detailed Experimental Protocol: Synthesis of DHT from BT